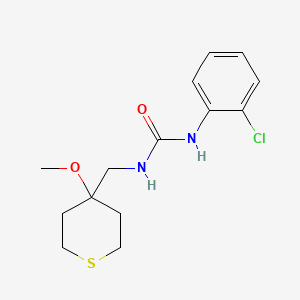![molecular formula C16H12N4O5 B3009754 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865285-77-4](/img/structure/B3009754.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H12N4O5 and its molecular weight is 340.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Activity Influence
One study focused on the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety, similar to the compound . This compound showed effects on the activities of transferase enzymes such as GOT, GPT, and γ-GT, demonstrating activation and inhibitory effects depending on the enzyme and the concentration of the compound (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antidiabetic Potential
Another research synthesized derivatives of 1,3,4-oxadiazole, similar to the compound , and evaluated them for antidiabetic activity. These compounds were assessed using an α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial and Antitumor Activity
A study on oxadiazole derivatives, including ones similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, reported these compounds having significant antimicrobial activity against various bacteria and fungi. Additionally, some derivatives showed antiproliferative activity against human tumor cell lines, suggesting potential applications in chemotherapy (Kaya et al., 2017).
Antibacterial Activity and FabH Inhibition
A related study synthesized nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold and tested them for antibacterial activities. These compounds exhibited strong antibacterial activities and inhibited the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), indicating their potential as novel antibacterial agents (Li et al., 2012).
Liquid Crystalline Properties
Research into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group showed that these compounds exhibit different liquid crystalline phases, influenced by the presence of polar groups and alkoxy terminal chains. This suggests potential applications in the field of liquid crystal technology (Abboud, Lafta, & Tomi, 2017).
Quality Control in Pharmaceutical Development
A study on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with structural similarities, focused on developing quality control methods for its standardization, an essential step in introducing new medicinal substances (Sych et al., 2018).
Anti-Inflammatory and Antituberculosis Activity
Compounds containing 1,3,4-oxadiazole structures were studied for their dual inhibitory effects on multidrug-resistant tuberculosis and inflammation. The in vivo anti-inflammatory activities showed significant inhibition of rat paw edema, and the compounds also exhibited anti-tuberculosis activity (Turukarabettu, Kalluraya, & Sharma, 2019).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
A computational and pharmacological study of 1,3,4-oxadiazole derivatives, including compounds structurally related to this compound, assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The results indicated moderate inhibitory effects and significant analgesic and anti-inflammatory actions (Faheem, 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide are currently unknown
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as binding to receptors or inhibiting enzymes .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Similar compounds have been found to affect various pathways, such as oxidative stress and inflammation .
Result of Action
Compounds with similar structures have been shown to induce apoptosis and activate stress responses in certain cell types .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-24-13-8-3-2-7-12(13)15-18-19-16(25-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWIJCSULWVACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
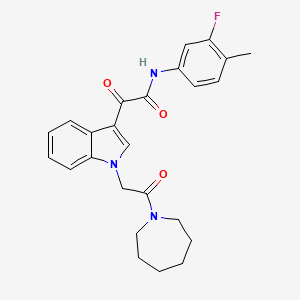
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
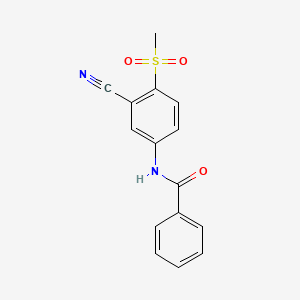
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)


![3,4-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B3009681.png)
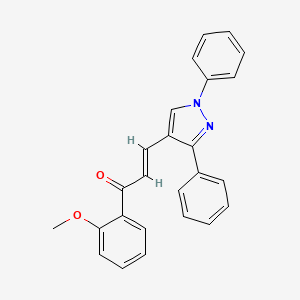
![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

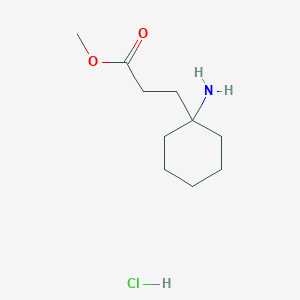
![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
